4-Butoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Butoxyaniline and related compounds often involves intricate chemical processes. For instance, the preparation of 4-(t-Butyloxycarbonylamino)aniline, a compound closely related to 4-Butoxyaniline, utilizes a practical route involving bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions. This method offers a safe and efficient pathway for obtaining the target compound with significant yields (Rao et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Butoxyaniline, such as 4-octyloxy-N-(benzylidene)aniline derivatives, reveals fascinating insights into their liquid crystalline properties and molecular organization. These structures exhibit stable smectic phases and are characterized by significant smectic layer spacings and orientational order parameters. The molecular structure is pivotal in determining the compound's physical properties and its behavior in various phases (Miyajima et al., 1995).
Chemical Reactions and Properties
4-Butoxyaniline undergoes various chemical reactions, leading to a wide array of derivatives with distinct properties and applications. For example, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones demonstrates the compound's versatility in synthetic chemistry. Such reactions underscore the compound's utility in creating diverse chemical structures with potential applications in materials science and organic synthesis (Buzas & Gagosz, 2006).
Physical Properties Analysis
The physical properties of 4-Butoxyaniline derivatives, such as their liquid crystalline behavior, are closely related to their molecular structure. The investigation into the liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups, for instance, highlights the impact of molecular design on the stability of smectic phases and the material's thermal behavior. These studies provide valuable information on the compound's phase transitions, microscopic textures, and other physical characteristics essential for their application in display technologies and materials science (Miyajima et al., 1995).
Scientific Research Applications
Antituberculous Activity
4-Butoxyaniline demonstrates notable antituberculous activity. Tsutsumi (1960) synthesized new sulfone compounds derived from p-alkoxyaniline, which includes the 4-butoxyaniline derivative. These compounds exhibited specific in vitro antituberculous activity. The study aimed to understand the diverse action modes of sulfones and potentially develop neurotropic drugs distinct from 4,4'-diaminodiphenylsulfone (S. Tsutsumi, 1960).
Synthetic Ion Channels
4-Butoxyaniline derivatives have been used in creating synthetic ion channels for nanofluidic devices. Ali et al. (2012) showed that 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, a derivative, acts as a photolabile protecting group, allowing UV-light-triggered transport of ionic species in aqueous solution through channels. This finding has implications for controlled release, sensing, and information processing applications (Mubarak Ali et al., 2012).
Electrochromic Materials
Beaupré et al. (2006) reported the development of new electrochromic polymers containing a 4-butyltriphenylamine (BuTPA) unit. These polymers, suitable for spray-coating film deposition, have potential applications in textile/plastic electrochromic cells for alternative energy sources, such as solar cells (S. Beaupré, A. Dumas, & M. Leclerc, 2006).
Organic Synthesis
In organic synthesis, 4-butoxyaniline derivatives serve as intermediates. Rao et al. (2001) described a practical route for synthesizing 4-(t-Butyloxycarbonylamino)aniline, an important intermediate for various compounds. This synthesis avoids hazardous materials like phosgene and diphosgene, indicating safer production methods (B. Rao et al., 2001).
Lipid Peroxidation Marker
Studies have shown the relevance of 4-hydroxynonenal, structurally related to 4-butoxyaniline, as a bioactive marker in pathophysiological processes. It's recognized as a reliable marker of oxidative stress and potentially a causative agent of diseases like Alzheimer's (N. Žarković, 2003).
Polymerization Catalysts
In the field of polymerization, anilidomethylpyridine ligands, which can be derived from 4-butoxyaniline, have been used in catalysts for producing high molecular weight polymers. Annunziata et al. (2011) synthesized Group 4 metal complexes that showed high activity in producing cis-1,4 polybutadiene, a significant development in polymer science (Liana Annunziata et al., 2011).
Ultrasound-Assisted Organic Synthesis
Harikumar and Rajendran (2014) demonstrated the use of 1-butoxy-4-nitrobenzene, a derivative of 4-butoxyaniline, in ultrasound-assisted organic synthesis. This method enhances reaction rates and offers a novel approach to synthesizing nitro aromatic ethers (K. Harikumar & V. Rajendran, 2014).
Safety And Hazards
properties
IUPAC Name |
4-butoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIHZOFEJHMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048199 | |
Record name | 4-Butyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxyaniline | |
CAS RN |
4344-55-2 | |
Record name | 4-Butoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4344-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTYLOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0PI549RZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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